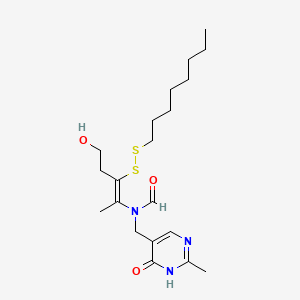

Oxythiamine octyl disulfide

Beschreibung

Oxythiamine octyl disulfide is a chemically modified derivative of thiamine (vitamin B1), characterized by the substitution of the thiazole sulfur with a disulfide bond linked to an octyl alkyl chain. Oxythiamine derivatives are studied for their antimetabolite properties, particularly as inhibitors of thiamine-dependent enzymes in pathogens like Plasmodium falciparum ().

Eigenschaften

CAS-Nummer |

84714-60-3 |

|---|---|

Molekularformel |

C20H33N3O3S2 |

Molekulargewicht |

427.6 g/mol |

IUPAC-Name |

N-[(Z)-5-hydroxy-3-(octyldisulfanyl)pent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |

InChI |

InChI=1S/C20H33N3O3S2/c1-4-5-6-7-8-9-12-27-28-19(10-11-24)16(2)23(15-25)14-18-13-21-17(3)22-20(18)26/h13,15,24H,4-12,14H2,1-3H3,(H,21,22,26)/b19-16- |

InChI-Schlüssel |

IYMUXMQNHSEVET-MNDPQUGUSA-N |

Isomerische SMILES |

CCCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |

Kanonische SMILES |

CCCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Octyldithio-Oxythiamine beinhaltet typischerweise die Bildung einer Disulfidbrücke zwischen zwei Thiolgruppen. Eine gängige Methode ist die oxidative Kupplung von Thiolen. Beispielsweise kann der Thiolvorläufer unter Verwendung von molekularem Sauerstoff in Gegenwart eines Katalysators oxidiert werden, um die Disulfidbrücke zu bilden . Eine weitere Methode beinhaltet die Reaktion von organischen Halogeniden mit Natriumthiosulfat in Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen (60-70°C) .

Industrielle Produktionsmethoden

Die industrielle Produktion von Disulfiden, einschließlich Octyldithio-Oxythiamine, verwendet oft skalierbare Verfahren wie die Reaktion von Alkylhalogeniden mit Natriumthiosulfat in DMSO. Diese Methode ist aufgrund ihrer Einfachheit und Skalierbarkeit vorteilhaft, wodurch sie für die großtechnische Produktion geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen

Octyldithio-Oxythiamine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Disulfidbrücke kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Disulfidbrücke kann reduziert werden, um Thiole zu bilden.

Substitution: Die Octylgruppe kann Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen mit der Octylgruppe reagieren.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Octyldithio-Oxythiamine übt seine Wirkungen hauptsächlich durch die Hemmung thiaminabhängiger Enzyme wie Transketolase aus. Diese Hemmung stört die nichtoxidative Synthese von Ribose, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Die Verbindung interferiert mit mehreren zellulären Signalwegen, was zu veränderter Proteinexpression und Zelltod führt.

Wirkmechanismus

Oxythiamine octyl disulfide exerts its effects primarily by inhibiting thiamine-dependent enzymes, such as transketolase. This inhibition disrupts the non-oxidative synthesis of ribose, leading to cell cycle arrest and apoptosis in cancer cells . The compound interferes with multiple cellular signaling pathways, resulting in altered protein expression and cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

Oxythiamine octyl disulfide belongs to a family of alkyl disulfide derivatives of oxythiamine. Key structural distinctions among these compounds lie in the alkyl chain length and disulfide bridge configuration:

The octyl chain in this compound increases its hydrophobicity compared to shorter-chain analogs, which may improve membrane permeability but reduce aqueous solubility ().

Biochemical Activity

- Enzyme Interaction : Oxythiamine itself acts as a substrate for Plasmodium falciparum thiamine pyrophosphokinase (PfTPK), with a reported KM of 145 ± 31 µM (). Alkyl disulfide derivatives like octyl disulfide may alter enzyme binding due to steric effects from the extended chain.

- Antimalarial Efficacy : Oxythiamine inhibits parasite growth by competing with thiamine for phosphorylation. Overexpression of PfTPK increases sensitivity to oxythiamine, suggesting metabolite toxicity (). The octyl disulfide variant’s enhanced lipophilicity could prolong intracellular retention, potentiating its antimalarial effect.

- Reactivity : Like thiamine disulfide, oxythiamine derivatives undergo reductive cleavage of the disulfide bond, releasing thiazole intermediates (). The octyl chain may slow this process compared to shorter-chain analogs, affecting prodrug activation kinetics.

Pharmacokinetic Properties

- Partition Coefficients: Longer alkyl chains (e.g., octyl vs. amyl) increase the octanol/water partition coefficient (log P), as seen in octoxynols (log P ~1.9 for C8 chains; ). This property likely enhances tissue penetration but may complicate systemic delivery.

- Chromatographic Retention : In reversed-phase chromatography, sodium octyl sulfate increases retention of disulfide compounds (). This compound would exhibit stronger retention than amyl/hexyl analogs, reflecting higher hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.